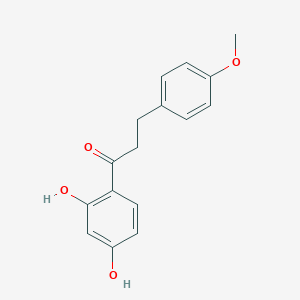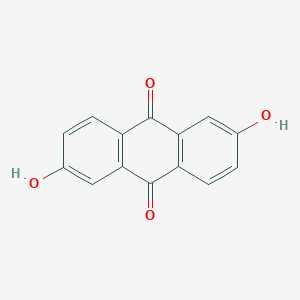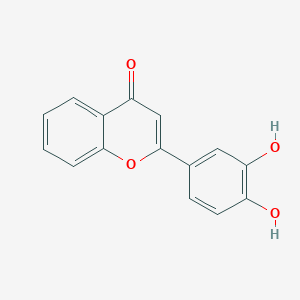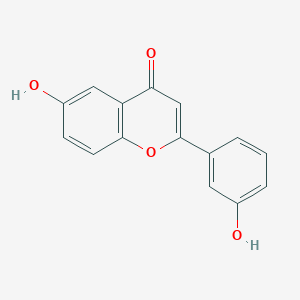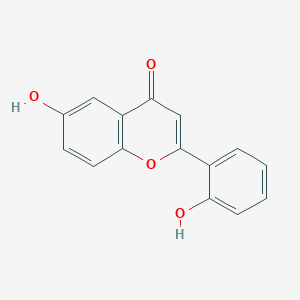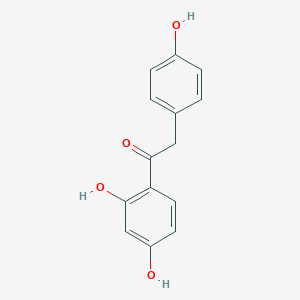
4',7-Dimethoxyisoflavon
Übersicht
Beschreibung
Es ist ein Derivat von Daidzein, einem bekannten Phytoestrogen, und zeigt eine Reihe von biologischen Aktivitäten, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Dimethoxydaidzein kann durch Methylierung von Daidzein synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Daidzein mit Dimethylsulfat in Gegenwart von Kaliumcarbonat in Aceton, wodurch Dimethoxydaidzein mit hoher Effizienz erhalten wird . Ein anderer Ansatz nutzt die enzymatische Hydrolyse von Daidzin (der Glykosidform von Daidzein) in tiefen eutektischen Lösungsmitteln, was eine umweltfreundliche und effiziente Methode ist .
Industrielle Produktionsmethoden
Die industrielle Produktion von Dimethoxydaidzein erfolgt häufig durch Extraktion und Reinigung aus pflanzlichen Quellen wie Sojabohnen. Der Prozess umfasst die Lösemittelextraktion, gefolgt von chromatographischen Verfahren zur Isolierung und Reinigung der Verbindung .
Wissenschaftliche Forschungsanwendungen
Dimethoxydaidzein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Studien haben sein Potenzial zur Modulation verschiedener biologischer Pfade gezeigt, darunter solche, die an Entzündungen und oxidativem Stress beteiligt sind.
Medizin: Es wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Osteoporose, Krebs und Herz-Kreislauf-Erkrankungen untersucht
Wirkmechanismus
Dimethoxydaidzein entfaltet seine Wirkungen durch verschiedene molekulare Ziele und Pfade:
Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.
Entzündungshemmende Aktivität: Es hemmt proinflammatorische Zytokine und moduliert Signalwege wie NF-κB.
Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen und hemmt die Zellproliferation durch Modulation von Pfaden wie PI3K/Akt und MAPK.
Wirkmechanismus
Target of Action
4’,7-Dimethoxyisoflavone is a flavonoid compound that primarily targets Human Endogenous Metabolites . These metabolites play a crucial role in various biological processes, including energy production, signal transduction, and macromolecule synthesis.
Mode of Action
The compound exhibits its activity through the activation and expression of sirtuin (SIRT1) , a deacetylase and activator of PGC-1α . This interaction promotes the proliferation of mitochondria in cells damaged by toxins, trauma, or hypoxia .
Biochemical Pathways
It’s known that the compound’s interaction with sirt1 and pgc-1α can influence various cellular processes, including energy metabolism and cellular stress response .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
4’,7-Dimethoxyisoflavone shows antifungal activity against some plant pathogenic fungi tested in vitro . The sensitivity of different fungi to this chemical varied considerably .
Action Environment
The action, efficacy, and stability of 4’,7-Dimethoxyisoflavone can be influenced by various environmental factors. For instance, the compound is isolated from the leaves of Albizzia lebbeck , suggesting that it may be more effective or stable in certain plant-based environments.
Biochemische Analyse
Biochemical Properties
4’,7-Dimethoxyisoflavone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been shown to inhibit the activity of a-ring hydroxylase and epoxide hydrolase
Cellular Effects
4’,7-Dimethoxyisoflavone has been shown to have significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of cancer cells in vitro . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms of these influences are still being studied.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethoxydaidzein can be synthesized through the methylation of daidzein. One common method involves reacting daidzein with dimethyl sulfate in the presence of potassium carbonate in acetone, yielding dimethoxydaidzein with high efficiency . Another approach utilizes enzymatic hydrolysis of daidzin (the glycoside form of daidzein) in deep eutectic solvents, which is an eco-friendly and efficient method .
Industrial Production Methods
Industrial production of dimethoxydaidzein often involves the extraction and purification from plant sources, such as soybeans. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dimethoxydaidzein durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Natriummethoxid und andere Nukleophile können eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte Derivate, Dihydroderivate und substituierte Isoflavone .
Vergleich Mit ähnlichen Verbindungen
Dimethoxydaidzein ist im Vergleich zu anderen Isoflavonen aufgrund seiner Methoxygruppen einzigartig, die seine Bioverfügbarkeit und biologische Aktivität verbessern. Ähnliche Verbindungen umfassen:
Daidzein: Die Stammverbindung, der die Methoxygruppen fehlen.
Genistein: Ein weiteres Isoflavon mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen strukturellen Merkmalen.
Biochanin A: Ein methoxyliertes Isoflavon mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften
Eigenschaften
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBCGIVZXHHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151171 | |
| Record name | 7,4'-Dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157-39-7 | |
| Record name | 4′,7-Dimethoxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1157-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,4'-Dimethoxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,4'-Dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',7-DIMETHOXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5547DW3CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






